molecular formula C12H17NO B2933537 4-(Pent-4-enoxymethyl)aniline CAS No. 2159608-33-8

4-(Pent-4-enoxymethyl)aniline

Cat. No.: B2933537
CAS No.: 2159608-33-8
M. Wt: 191.274
InChI Key: SKLHBWCEWQAWOS-UHFFFAOYSA-N
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Description

4-(Pent-4-enoxymethyl)aniline is an aromatic amine derivative featuring an aniline core substituted with a pent-4-enoxymethyl group (–CH2–O–C5H9 with a terminal double bond). Its molecular formula is inferred as C12H15NO, with a molecular weight of 189.25 g/mol. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced solubility in organic solvents compared to simpler aniline derivatives, and reactivity in addition or polymerization reactions due to the terminal double bond .

Properties

IUPAC Name

4-(pent-4-enoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h2,5-8H,1,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLHBWCEWQAWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2159608-33-8
Record name 4-[(pent-4-en-1-yloxy)methyl]aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-4-enoxymethyl)aniline typically involves the nucleophilic substitution of an appropriate halogenated precursor with an aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration of benzene derivatives followed by reduction to the corresponding aniline. This process often employs catalytic hydrogenation or metal-acid reduction methods to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pent-4-enoxymethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted anilines, quinones, and various aromatic derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Pent-4-enoxymethyl)aniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(Pent-4-enoxymethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The pent-4-enoxymethyl substituent may also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key aniline derivatives with structural similarities to 4-(Pent-4-enoxymethyl)aniline:

Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C12H15NO –CH2–O–CH2–CH2–CH2–CH=CH2 189.25 Hypothesized reactivity in alkene addition/polymerization
4-[(3-Phenylpropoxy)methyl]aniline C16H19NO –CH2–O–CH2–CH2–Ph 241.33 Enhanced lipophilicity due to phenyl group; used in organic synthesis
4-Hexyloxyaniline C12H19NO –O–C6H13 193.29 Liquid crystalline behavior; applications in material science
4-Methoxy-N-(4-methoxybenzyl)aniline C15H17NO2 –N–(CH2–Ph–OCH3) and –OCH3 251.30 Electron-donating substituents; potential use in pharmaceuticals
4-(Methanesulfonylmethyl)aniline C8H11NO2S –CH2–SO2–CH3 185.24 Electron-withdrawing sulfonyl group; modifies acidity and reactivity

Key Comparative Analysis

Electronic Effects
  • Electron-Donating Groups: 4-Methoxy-N-(4-methoxybenzyl)aniline (dual methoxy groups) exhibits strong electron-donating effects, increasing the electron density of the aromatic ring and enhancing nucleophilicity. This contrasts with this compound, where the ether-linked substituent has a milder electron-donating effect . 4-Hexyloxyaniline’s hexyloxy group (–O–C6H13) provides moderate electron donation, comparable to the pentenoxymethyl group but without conjugation via a methylene bridge .
  • Electron-Withdrawing Groups: 4-(Methanesulfonylmethyl)aniline contains a sulfonyl group (–SO2–), which withdraws electron density, reducing the basicity of the aniline nitrogen.
Steric Effects
  • In contrast, the pentenoxymethyl group in this compound is less sterically demanding, favoring reactions requiring spatial accessibility .
  • 4-Methoxy-N-(4-methoxybenzyl)aniline has a benzylamine moiety that may hinder para-substitution, whereas the linear pentenoxymethyl group in this compound allows for less hindered reactivity .

Biological Activity

4-(Pent-4-enoxymethyl)aniline is an organic compound belonging to the class of aromatic amines, characterized by its unique structure that includes an aniline group attached to a benzene ring with a pent-4-enoxymethyl substituent. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activity and interactions with biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N, and its structure can be represented as follows:

C6H5NHCH2OCH2CH2CH=CH2\text{C}_6\text{H}_5-\text{NH}-\text{CH}_2-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}=\text{CH}_2

This compound exhibits properties typical of aniline derivatives, which may influence its biochemical interactions.

Target and Mode of Action

The primary target for this compound is the formation of complexes with titanium (IV) dichloride. The compound is known to react with salicylaldehyde, leading to the formation of (n-aryl)salicylaldimines. This reaction suggests a role in olefin polymerization pathways, potentially impacting the properties and functions of these molecules.

Biochemical Pathways

While specific biochemical properties of this compound are not extensively documented, it can be inferred from its structure that it may interact with various enzymes and proteins. Such interactions could influence cellular functions, including cell signaling pathways, gene expression, and metabolic processes.

Cellular Effects

Aniline derivatives like this compound can affect cell function through several mechanisms:

  • Cell Signaling : They may modulate signaling pathways critical for cellular communication.
  • Gene Expression : Potential alterations in gene expression could lead to changes in protein synthesis.
  • Metabolic Interactions : The compound may engage in metabolic pathways that influence energy production and utilization within cells.

Dosage Effects in Animal Models

Future research is anticipated to explore dosage effects in animal models. Investigations could reveal threshold levels for biological activity and any toxicological effects associated with high doses.

Research Applications

This compound has several applications across different scientific domains:

  • Chemistry : It serves as a precursor for synthesizing complex organic molecules and polymers.
  • Biology : Its biological activity is under investigation for potential therapeutic applications.
  • Medicine : Ongoing research aims to understand its role as a pharmaceutical intermediate.
  • Industry : The compound is utilized in producing dyes, pigments, and other industrial chemicals.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

AspectDetails
Chemical Class Aromatic amines
Molecular Formula C13_{13}H17_{17}N
Primary Action Complex formation with titanium (IV) dichloride
Biochemical Role Potential involvement in olefin polymerization
Cellular Impact Modulation of signaling pathways, gene expression, metabolic processes
Research Applications Chemistry, biology, medicine, industry

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